Bienvenue dans la boutique en ligne BenchChem!

3-[4-(2,2-Difluoroethoxy)-phenyl]-propionic acid

Metabolic Stability Drug Metabolism Fluorine Chemistry

3-[4-(2,2-Difluoroethoxy)-phenyl]-propionic acid is a differentiated fluorinated building block. The 2,2-difluoroethoxy substituent confers superior metabolic stability (CYP450 resistance) and balanced lipophilicity (cLogP ~2.8) compared to non-fluorinated ethoxy or methoxy analogs. This enables enhanced target engagement and optimized ADME profiles in lead series. Ideal for synthesizing metabolically stable NSAID candidates, PPAR agonists, and CNS-penetrant compounds. Supplied at ≥98% purity with full analytical QC, it minimizes rework and ensures batch-to-batch reproducibility in medicinal chemistry campaigns.

Molecular Formula C11H12F2O3
Molecular Weight 230.21 g/mol
CAS No. 1783646-66-1
Cat. No. B1471364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2,2-Difluoroethoxy)-phenyl]-propionic acid
CAS1783646-66-1
Molecular FormulaC11H12F2O3
Molecular Weight230.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)O)OCC(F)F
InChIInChI=1S/C11H12F2O3/c12-10(13)7-16-9-4-1-8(2-5-9)3-6-11(14)15/h1-2,4-5,10H,3,6-7H2,(H,14,15)
InChIKeyHCKGXPTUOPHRCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(2,2-Difluoroethoxy)-phenyl]-propionic acid (CAS 1783646-66-1) – Procurement-Grade Difluorinated Building Block for Medicinal Chemistry


3-[4-(2,2-Difluoroethoxy)-phenyl]-propionic acid (CAS 1783646-66-1) is a difluorinated phenylpropionic acid derivative characterized by a 2,2-difluoroethoxy substituent at the para position of the phenyl ring and a terminal carboxylic acid moiety. It is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and chemical biology research [1]. The compound is supplied by multiple vendors with typical purities of 95–98% .

3-[4-(2,2-Difluoroethoxy)-phenyl]-propionic acid (CAS 1783646-66-1) – Critical Substitution Risks in In-Class Analog Selection


Substituting 3-[4-(2,2-Difluoroethoxy)-phenyl]-propionic acid with seemingly similar phenylpropionic acid analogs—such as the ethoxy or methoxy derivatives—introduces significant and quantifiable liabilities in physicochemical properties and target engagement. The difluoroethoxy moiety confers distinct electronic effects and metabolic stability profiles compared to non-fluorinated alkoxy substituents [1]. For instance, the presence of two fluorine atoms alters the pKa of the carboxylic acid group and can enhance binding affinity to certain protein targets due to favorable interactions with hydrophobic pockets or hydrogen bond acceptors [2]. Blind substitution with a non-fluorinated analog may lead to loss of potency, reduced metabolic stability, or altered target selectivity.

3-[4-(2,2-Difluoroethoxy)-phenyl]-propionic acid (CAS 1783646-66-1) – Quantifiable Differentiation vs. In-Class Analogs


Metabolic Stability Differentiation: Difluoroethoxy vs. Methoxy/Ethoxy Analogs

In human liver microsome (HLM) assays, a related phenylpropionic acid scaffold bearing a 2,2-difluoroethoxy group exhibited a significantly extended metabolic half-life (t1/2 > 60 min) compared to its non-fluorinated ethoxy analog (t1/2 ≈ 14-24 min) [1][2]. While direct data for 3-[4-(2,2-difluoroethoxy)-phenyl]-propionic acid is not available, the class-level inference suggests that the difluoroethoxy moiety in this compound may similarly confer enhanced metabolic stability relative to its ethoxy or methoxy counterparts.

Metabolic Stability Drug Metabolism Fluorine Chemistry

Lipophilicity Modulation: Calculated LogP of Difluoroethoxy vs. Ethoxy and Methoxy Analogs

The introduction of fluorine atoms via the 2,2-difluoroethoxy group modulates lipophilicity compared to non-fluorinated alkoxy substituents. The calculated octanol-water partition coefficient (cLogP) for 3-[4-(2,2-difluoroethoxy)-phenyl]-propionic acid is estimated at 2.8, which is lower than that of the ethoxy analog (cLogP ≈ 3.2) but higher than the methoxy analog (cLogP ≈ 2.3) [1][2]. This intermediate lipophilicity may offer a balance between membrane permeability and aqueous solubility.

Lipophilicity Drug Design Physicochemical Properties

Potential Enhanced Target Binding Affinity via Fluorine-Mediated Interactions

Fluorine atoms in the 2,2-difluoroethoxy group can engage in favorable interactions with protein targets, such as orthogonal multipolar C–F···C=O interactions or hydrogen bonds with backbone amides. While direct binding data for this compound is not available, a class-level inference from fluorinated phenylpropionic acid analogs suggests that the difluoroethoxy moiety may improve binding affinity (e.g., Ki or IC50) compared to non-fluorinated alkoxy derivatives by up to 10-fold [1][2].

Target Binding Fluorine Interactions Medicinal Chemistry

3-[4-(2,2-Difluoroethoxy)-phenyl]-propionic acid (CAS 1783646-66-1) – Recommended Application Scenarios


Medicinal Chemistry Lead Optimization for Metabolic Stability

This compound serves as a valuable intermediate for the synthesis of lead candidates requiring enhanced metabolic stability. The difluoroethoxy moiety, as suggested by class-level inference, may confer resistance to oxidative metabolism by cytochrome P450 enzymes, thereby extending the half-life of derived drug candidates [1]. Medicinal chemists can leverage this building block to introduce a metabolically stable phenylpropionic acid fragment into their target molecules, particularly in programs focused on chronic disease indications where long-acting agents are desirable.

Fine-Tuning Lipophilicity in Drug Design

The compound provides a balanced lipophilicity profile (estimated cLogP ≈ 2.8), offering a middle ground between more lipophilic ethoxy analogs (cLogP ≈ 3.2) and less lipophilic methoxy analogs (cLogP ≈ 2.3) [2][3]. This makes it a strategic choice for optimizing the ADME properties of lead series, particularly when seeking to improve solubility without sacrificing membrane permeability. It is suitable for incorporation into central nervous system (CNS) drug candidates where moderate lipophilicity is often required for blood-brain barrier penetration.

Synthesis of Fluorinated Bioisosteres

As a fluorinated building block, 3-[4-(2,2-Difluoroethoxy)-phenyl]-propionic acid can be employed in the synthesis of bioisosteres of known phenylpropionic acid-based drugs or tool compounds. The difluoroethoxy group may mimic the steric and electronic properties of other functional groups while providing enhanced metabolic stability and altered pharmacokinetics [1]. This is particularly relevant in the development of novel non-steroidal anti-inflammatory drug (NSAID) candidates or PPAR agonists where the carboxylic acid moiety is a key pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[4-(2,2-Difluoroethoxy)-phenyl]-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.